Cadaverine-15N2 Dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Polyamine Metabolism Studies

Cadaverine is involved in various cellular processes, including cell growth, differentiation, and proliferation. Cadaverine-15N2 Dihydrochloride can be used to investigate the biosynthesis, degradation, and transport pathways of cadaverine within cells. By measuring the incorporation of ¹⁵N into cellular components, researchers can gain insights into the activity and regulation of enzymes responsible for cadaverine metabolism [].

Investigating Cadaverine's Role in Disease

Cadaverine levels have been implicated in various pathological conditions, including cancer and inflammatory diseases. Studies using Cadaverine-15N2 Dihydrochloride can help elucidate the role of cadaverine in these diseases. Researchers can track the accumulation of cadaverine in specific tissues or cell types associated with the disease, potentially leading to a better understanding of disease progression and the development of new diagnostic tools [].

Protein-Cadaverine Interactions

Cadaverine can interact with various proteins, potentially influencing their function. Cadaverine-15N2 Dihydrochloride can be used in protein-binding studies to identify and characterize cadaverine-binding proteins. This information can be crucial for understanding the diverse cellular functions of cadaverine and its potential as a therapeutic target [].

Metabolic Flux Analysis

Cadaverine-15N2 Dihydrochloride can be a valuable tool in metabolic flux analysis, a technique used to measure the rates of metabolic reactions within a cell or organism. By tracing the fate of the ¹⁵N isotope through different metabolic pathways, researchers can quantify the flux of cadaverine through these pathways, providing a comprehensive picture of cellular metabolism [].

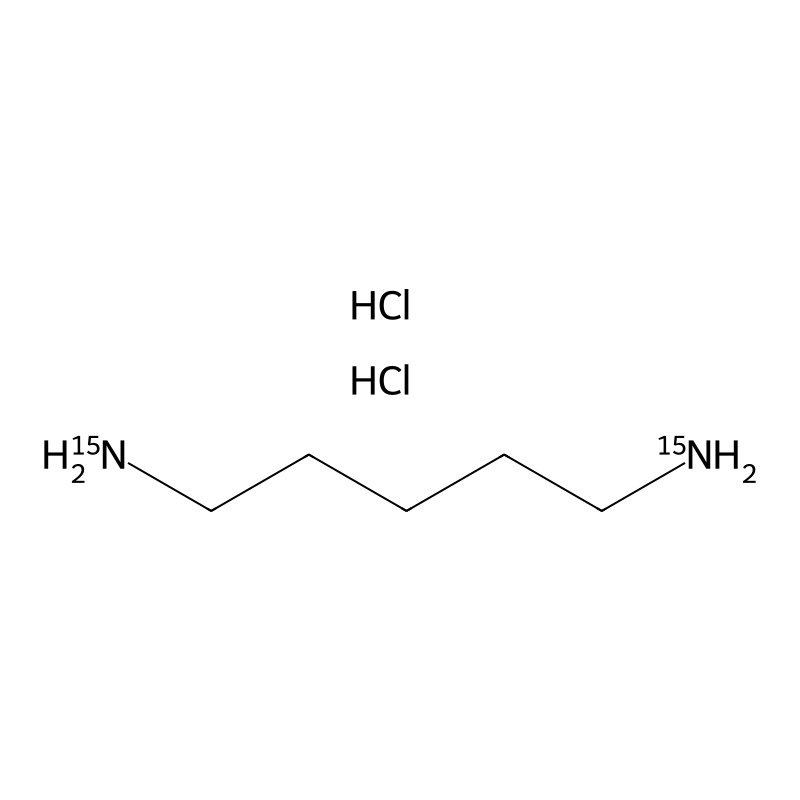

Cadaverine-15N2 Dihydrochloride is a stable isotopic form of cadaverine, specifically labeled with nitrogen-15 at both amino groups. Cadaverine itself is a diamine with the chemical formula and is characterized by its foul odor, common in decaying animal tissue. It is produced through the decarboxylation of lysine, an amino acid found in proteins. The dihydrochloride form indicates that the compound is combined with two hydrochloric acid molecules, enhancing its solubility in aqueous solutions .

Cadaverine-15N2 Dihydrochloride acts as a tracer molecule in scientific research. The 15N enrichment allows researchers to distinguish it from naturally occurring cadaverine using techniques like mass spectrometry []. This allows them to track the uptake, metabolism, and excretion of cadaverine in biological systems.

For example, researchers might use Cadaverine-15N2 Dihydrochloride to study:

- Potential irritant: As with other diamines, cadaverine-15N2 Dihydrochloride might irritate the skin, eyes, and respiratory tract upon contact or inhalation.

- Handle with care: Standard laboratory practices for handling potentially hazardous chemicals should be followed.

- Acylation: Reacting with acyl chlorides to form amides.

- Alkylation: Undergoing alkylation reactions to form higher amines.

- Condensation: Reacting with aldehydes or ketones to yield imines or enamines.

These reactions are significant for synthesizing derivatives and studying metabolic pathways involving cadaverine .

Cadaverine has been shown to possess several biological activities. It acts as a signaling molecule in various organisms and has been implicated in processes such as:

- Cell proliferation: Influencing growth and differentiation in certain cell types.

- Neurotransmission: Acting on trace amine-associated receptors, particularly TAAR6 and TAAR8 in humans, which may affect mood and behavior .

- Microbial metabolism: Serving as a substrate for various bacteria, influencing gut microbiota composition and function.

Elevated levels of cadaverine are associated with certain metabolic disorders, particularly those affecting lysine metabolism .

The synthesis of Cadaverine-15N2 Dihydrochloride typically involves:

- Decarboxylation of Lysine: The primary method involves the decarboxylation of lysine labeled with nitrogen-15, often facilitated by specific enzymes or chemical reagents.

- Chemical Synthesis: Alternative methods include the reduction of glutaronitrile or the hydrogenation of specific nitriles under controlled conditions to yield cadaverine derivatives .

Cadaverine-15N2 Dihydrochloride has several applications across different fields:

- Biochemical Research: Used as a tracer in metabolic studies to understand lysine metabolism and related pathways.

- Pharmaceutical Development: Investigated for potential roles in drug development due to its biological activity.

- Analytical Chemistry: Employed as a standard in mass spectrometry and nuclear magnetic resonance spectroscopy for structural elucidation .

Studies on the interactions of Cadaverine-15N2 Dihydrochloride focus on its binding affinities to various receptors and enzymes. Notably:

- Trace Amine Receptors: Binding studies have shown that cadaverine interacts with trace amine receptors, which may have implications for neuropharmacology.

- Metabolic Pathways: Research into how cadaverine influences metabolic pathways can provide insights into its role in health and disease .

Cadaverine shares structural similarities with other diamines, particularly putrescine and spermidine. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Key Features |

|---|---|---|

| Cadaverine | Derived from lysine; foul odor; involved in microbial metabolism. | |

| Putrescine | Derived from ornithine; shorter chain; also foul-smelling; involved in cell signaling. | |

| Spermidine | Longer chain; plays a role in cellular growth and differentiation; less odorous than cadaverine. |

Cadaverine's distinct five-carbon chain structure and its production pathway from lysine set it apart from these similar compounds, influencing its specific biological roles and applications .

Molecular Structure and ¹⁵N Isotope Positioning

Cadaverine-15N2 dihydrochloride has the molecular formula C₅H₁₄¹⁵N₂·2HCl, with a molecular weight of 177.09 g/mol . Its structure consists of a five-carbon chain with two terminal amine groups, both labeled with ¹⁵N isotopes. The symmetric placement of ¹⁵N atoms at both ends of the molecule ensures isotopic uniformity, critical for accurate metabolic tracing .

The SMILES string [15NH2]CCCCC[15NH2] and InChI InChI=1S/C5H14N2/c6-4-2-1-3-5-7/h1-7H2/i6+1,7+1 confirm the positions of the ¹⁵N labels . This isotopic configuration allows researchers to distinguish cadaverine derivatives from endogenous compounds in complex biological matrices.

Physicochemical Properties in Aqueous and Organic Solvents

The dihydrochloride form enhances aqueous solubility, facilitating its use in metabolic feeding experiments. In contrast, its limited solubility in organic solvents necessitates specialized extraction methods for purification .

Historical Context in Polyamine Research

Evolution of Stable Isotope Applications in Biogenic Amine Studies

The development of cadaverine-15N2 dihydrochloride parallels advancements in stable isotope tracer methodologies. Key milestones include:

Early Isotope Tracer Work (1930s–1950s):

Modern Applications in Polyamine Metabolism:

Decarboxylation of 15N-Labeled Lysine Precursors

The decarboxylation of nitrogen-15 labeled lysine represents a fundamental synthetic approach for producing cadaverine-15N2 dihydrochloride [4] [5]. Lysine decarboxylase catalyzes the conversion of lysine to cadaverine through a pyridoxal phosphate-dependent mechanism, consuming one proton in the enzymatic reaction [27]. Research has demonstrated that labeled lysine incorporation in cadaverine synthesis follows predictable pathways, with nitrogen-15 lysine being effectively converted to nitrogen-15 cadaverine [7].

The decarboxylation process involves the transformation of lysine in its zwitterionic form to a divalent cationic intermediate, which subsequently undergoes reduction to produce the target diamine [11]. Studies using nitrogen-15 labeled lysine tracers have shown that both alpha-nitrogen-15 and epsilon-nitrogen-15 isotopomers of lysine can serve as effective precursors for cadaverine-15N2 synthesis [8]. The symmetric structure of cadaverine allows for incorporation of nitrogen-15 atoms from both terminal positions of the lysine precursor [5].

Chemical decarboxylation strategies have employed ruthenium-based catalysts for the selective deoxygenation of lysine to cadaverine [31] [34]. These processes typically achieve conversions exceeding 94% total yield of amines with approximately 51% selectivity to diamines under optimized conditions at 200°C within 2 hours [31]. The mechanism involves phosphoric acid co-catalysts that facilitate the transformation of lysine through reactive aldehyde intermediates [34].

| Parameter | Value | Reference |

|---|---|---|

| Conversion Temperature | 200°C | [31] |

| Reaction Time | 2 hours | [31] |

| Total Amine Yield | 94% | [31] |

| Diamine Selectivity | 51% | [31] |

| Lysine to Cadaverine Molar Yield | 97% | [14] |

Recent advances in catalytic systems have demonstrated the use of ruthenium oxide encapsulated in zeolite frameworks for enhanced decarboxylation efficiency [29]. These immobilized ruthenium catalysts achieve cadaverine productivities of 480.3 grams per liter per hour per millimole of catalyst under optimized conditions [29]. The surface defect structures and oxygen vacancies in these catalyst systems play crucial roles in lysine adsorption and activation [29].

Catalytic Hydrogenation Strategies for Diamine Production

Catalytic hydrogenation represents an alternative chemical pathway for cadaverine synthesis, particularly through the reduction of glutaronitrile precursors [11] [15]. The hydrogenation process involves a two-step mechanism where glutaronitrile is first converted to 5-aminovaleronitrile and subsequently reduced to the final diamine product [11]. However, this approach faces challenges related to the formation of undesired cyclic compounds such as piperidine [11].

Industrial hydrogenation processes have been developed using supported ruthenium catalysts under hydrogen atmosphere [9]. These systems operate at elevated temperatures and pressures, typically requiring conditions of at least 180°F and 200 pounds per square inch gauge [9]. The process maintains pressure sufficient to effect solvent vaporization at rates that limit temperature increases to between 5 and 40°F [9].

Advanced hydrogenation strategies have incorporated continuous operation modes with weight hourly space velocities ranging from 0.05 to 5 weight percent of nitrile per hour per weight of catalyst [9]. The optimal operating range typically falls between 0.10 to 2 weight hourly space velocity for maximum efficiency [9]. These processes benefit from progressive solvent vaporization that provides self-regulating heat absorption during the exothermic hydrogenation reaction [9].

| Process Parameter | Range | Optimal Value | Reference |

|---|---|---|---|

| Temperature | ≥180°F | 180-220°F | [9] |

| Pressure | ≥200 psig | 200-400 psig | [9] |

| Weight Hourly Space Velocity | 0.05-5 wt%/h | 0.10-2 wt%/h | [9] |

| Temperature Rise Control | 5-40°F | 15-25°F | [9] |

The selectivity challenges in chemical hydrogenation have prompted research into alternative catalyst supports and reaction conditions [11]. Hierarchical porous carbon materials, carbon nanotubes, and molecular sieves with abundant channels have been investigated as potential supports to improve cadaverine selectivity through pore confinement effects [11]. These advanced support materials aim to inhibit the formation of unwanted byproducts while enhancing the dispersion of active ruthenium sites [11].

Biotechnological Production

Engineered Microbial Systems for Cadaverine-15N2 Biosynthesis

Engineered microbial systems have emerged as highly effective platforms for cadaverine-15N2 biosynthesis, utilizing metabolically modified bacterial strains [12] [17] [19]. Escherichia coli and Corynebacterium glutamicum represent the primary host organisms for these biotechnological approaches, with genetic modifications targeting lysine decarboxylase overexpression and metabolic pathway optimization [12] [19].

Escherichia coli engineering strategies focus on the overexpression of the cadaverine biosynthetic gene under strong promoter control [12]. The most successful approaches involve plasmid-based expression of lysine decarboxylase genes under the tac promoter, combined with chromosomal integration of dihydrodipicolinate synthase genes under the trc promoter [12]. These modifications result in cadaverine production reaching 9.61 grams per liter with productivity of 0.32 grams per liter per hour in fed-batch cultivation [12].

Advanced Escherichia coli strains have been developed through combination mutagenesis techniques involving ultraviolet radiation and atmospheric room temperature plasma treatment [19]. These robust host strains demonstrate enhanced cadaverine tolerance, with mutant strain NT1005 tolerating concentrations up to 40 grams per liter [19]. Genome sequencing has identified three critical mutations in HokD, PhnI, and PuuR genes that contribute to improved cadaverine tolerance and enhanced lysine precursor synthesis [19].

| Strain Engineering Approach | Cadaverine Titer (g/L) | Productivity (g/L/h) | Reference |

|---|---|---|---|

| Plasmid-based overexpression | 9.61 | 0.32 | [12] |

| Mutagenesis-enhanced tolerance | 58.7 | Not specified | [19] |

| Consortium approach | 28.5 | Not specified | [22] |

| Vibrio natriegens system | 158 | 14.4 | [21] |

Corynebacterium glutamicum systems have achieved the highest reported cadaverine titers through integrated chromosomal expression strategies [37]. The PKC strain, an industrial lysine-producing variant, has been modified through lysE disruption and H30 promoter-controlled ldcC expression, resulting in cadaverine concentrations of 103.78 grams per liter [37]. This represents the highest titer achieved to date from glucose fermentation [37].

Microbial consortium approaches have been developed to mitigate cadaverine toxicity effects on individual strains [17] [22]. These systems employ two specialized Escherichia coli strains: one optimized for lysine production from glucose and another engineered for cadaverine synthesis from lysine [17] [22]. The glycerol utilization pathway has been successfully implemented in Corynebacterium glutamicum for lysine production, coupled with Escherichia coli strains containing pyridoxal 5'-phosphate biosynthesis pathways and SpyTag/SpyCatcher protein-ligation systems [17].

Recent innovations include the application of Vibrio natriegens as a fast-growing chassis organism for cadaverine biotransformation [21]. This system incorporates toxin-antitoxin mechanisms for enhanced stability and achieves cadaverine titers of 158 grams per liter within 11 hours of biotransformation, representing a 37% increase over original strains with productivity reaching 14.4 grams per liter per hour [21].

Immobilized Enzyme Systems in Continuous Flow Reactors

Immobilized enzyme systems in continuous flow reactors represent advanced biotechnological approaches for cadaverine-15N2 production, offering advantages in enzyme reusability, process control, and continuous operation [14] [24] [25]. Lysine decarboxylase immobilization has been achieved through various strategies including cross-linked enzyme aggregates, chitin-binding domain fusion, and catalytically active inclusion bodies [14] [25] [38].

Cross-linked enzyme aggregate technology has been successfully applied to lysine decarboxylase immobilization [38]. These systems demonstrate enhanced thermostability compared to free enzymes, with optimal temperatures of 55°C for immobilized enzymes versus 60°C for free enzymes [38]. The cross-linked aggregates retain 53% of original activity after ten recycling cycles, enabling repeated use in continuous operations [38].

Chitin-binding domain fusion represents an innovative one-step purification and immobilization approach [14]. The fusion protein ChBD-CadA achieves 93% immobilization yield within 10 minutes under optimized conditions and demonstrates superior pH stability compared to wild-type enzymes [14]. This system maintains over 73% of maximum activity at pH 8.0 and converts 200 grams per liter lysine to 135.6 grams per liter cadaverine within 120 minutes, achieving 97% molar yield [14].

| Immobilization Method | Activity Retention | Recycling Capability | Conversion Efficiency | Reference |

|---|---|---|---|---|

| Cross-linked aggregates | 53% after 10 cycles | 10 cycles | Not specified | [38] |

| Chitin-binding domain | 73% at pH 8.0 | 4 cycles with 57% retention | 97% molar yield | [14] |

| Catalytically active inclusion bodies | Variable by concentration | 5-9 cycles | 84-98% conversion | [25] |

| Polyhydroxyalkanoate particles | 179.5 ± 1.8 U/mg | 5 cycles | Enhanced vs soluble | [24] |

Catalytically active inclusion bodies provide cell-free, carrier-free immobilization alternatives for continuous flow applications [25]. These systems demonstrate concentration-dependent activity ranging from 0.3 to 0.8 units per milligram, with half-maximum activity observed at approximately 23 millimolar lysine concentration [25]. Repetitive batch operations achieve enzymatic productivity of 25 grams cadaverine per gram inclusion bodies, representing a 7.5-fold improvement over single batch reactions [25].

Polyhydroxyalkanoate particle-based immobilization offers in vivo enzyme display systems with specific activities of 179.5 ± 1.8 units per milligram for cadaverine production [24]. These bio-based supports retain initial activity through five reaction cycles while demonstrating enhanced thermal and pH stability compared to soluble enzymes [24]. The system enables direct use of cell lysates without purification requirements, reducing production costs to crude extract levels [24].

Continuous flow reactor configurations have been optimized for immobilized lysine decarboxylase systems operating under controlled pH conditions [25]. These reactors achieve space-time yields of 296 grams cadaverine per liter per day per gram of immobilized enzyme when processing 1 molar lysine concentrations [25]. The systems benefit from automated pH control using sodium hydroxide and hydrochloric acid dosing to maintain optimal reaction conditions throughout continuous operation [25].